N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Description
N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives
Properties
IUPAC Name |
N-benzyl-1-[(2-hydroxy-3-methoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O3/c1-34-27-14-8-13-26(28(27)32)22-30-18-16-25(17-19-30)29(33)31(21-24-11-6-3-7-12-24)20-15-23-9-4-2-5-10-23/h2-14,25,32H,15-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBNZVQCMUEUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include benzyl chloride, 2-hydroxy-3-methoxybenzaldehyde, and 2-phenylethylamine. The synthesis may proceed through the following steps:
Formation of the piperidine ring: This can be achieved by reacting benzyl chloride with piperidine under basic conditions.
Introduction of the hydroxy and methoxy groups: This step involves the reaction of the piperidine derivative with 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst.
Attachment of the phenylethyl group: The final step involves the reaction of the intermediate compound with 2-phenylethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine derivatives: These compounds share a similar piperidine core structure and may have comparable biological activities.
Phenylethylamine derivatives: These compounds contain the phenylethylamine moiety and are known for their psychoactive properties.
Hydroxybenzyl derivatives: These compounds have hydroxybenzyl groups and are studied for their antioxidant and anti-inflammatory effects.
Uniqueness
N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
